prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 862414-82-2
VCID: VC0116597
InChI: InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1
SMILES: CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Molecular Formula: C23H32FNO5
Molecular Weight: 421.509

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate

CAS No.: 862414-82-2

Cat. No.: VC0116597

Molecular Formula: C23H32FNO5

Molecular Weight: 421.509

* For research use only. Not for human or veterinary use.

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate - 862414-82-2

Specification

CAS No. 862414-82-2
Molecular Formula C23H32FNO5
Molecular Weight 421.509
IUPAC Name prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Standard InChI InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1
Standard InChI Key HCCFXTUGPNCBLL-XLIONFOSSA-N
SMILES CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C

Introduction

Potential Biological Activities

Given the structural features, this compound might exhibit biological activities similar to those of related molecules. For instance, compounds with fluorophenyl groups often show improved pharmacokinetic properties, while carbamate groups can be involved in enzymatic reactions or serve as prodrugs.

Related Compounds and Activities

  • Fluorinated Compounds: Fluorine substitution can enhance metabolic stability and lipophilicity, potentially improving drug-like properties .

  • Carbamate Groups: These are often used as protecting groups for amines and can be involved in enzymatic hydrolysis, suggesting potential prodrug applications .

Synthesis and Characterization

The synthesis of such a compound would likely involve multiple steps, including asymmetric synthesis to establish the (2R,5S) configuration, followed by the introduction of the prop-2-enyl and carbamate groups. Characterization would involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity.

Synthetic StepsDescription
Asymmetric SynthesisEstablishing the chiral centers using chiral catalysts or auxiliaries.
AllylationIntroduction of the prop-2-enyl group via allylation reactions.
Carbamate FormationReaction with tert-butyl chloroformate to introduce the carbamate group.

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